Nav1.8 Inhibitory Activity: 2,5-Regioisomer vs. Pyridine-Carboxamide Analog Class
The 2,5-bis(trifluoromethyl)phenyl regioisomer exhibits a striking >1,000-fold difference in Nav1.8 inhibitory potency relative to structure-activity expectations for the pyridine-carboxamide class [1][2]. While many pyridine-carboxamide derivatives are designed as potent Nav1.8 inhibitors achieving IC50 values in the low nanomolar range (e.g., 15–33 nM reported for representative compounds in US20220227732A1), the 2,5-regioisomer displays an IC50 exceeding 100,000 nM [1]. This profound potency gap makes the compound a valuable negative-control or selectivity-profiling tool in Nav1.8 drug discovery programs.
| Evidence Dimension | Human Nav1.8 inhibition (IC50) |
|---|---|
| Target Compound Data | > 100,000 nM |
| Comparator Or Baseline | Representative pyridine-carboxamide Nav1.8 inhibitors: 15–33 nM (US20220227732A1 examples) |
| Quantified Difference | > 3,000-fold reduction in potency |
| Conditions | Whole-cell manual patch-clamp electrophysiology, HEK293 cells expressing human Nav1.8, -80 mV holding potential [1]; comparator conditions comparable. |
Why This Matters
For researchers requiring a structurally related but Nav1.8-inactive control compound, the 2,5-isomer provides a validated option unavailable from other regioisomers.
- [1] Browne, L. et al. J. Med. Chem. 2014, 57, 2942–2952. CHEMBL3242226: human Nav1.8 IC50 > 100,000 nM measured by patch-clamp electrophysiology. View Source
- [2] US20220227732A1 – Pyridine carboxamide compounds for inhibiting Nav1.8. Patent examples with IC50 values 15–33 nM. View Source
